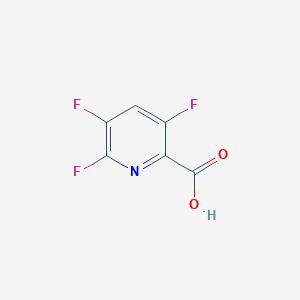

3,5,6-Trifluoropyridine-2-carboxylic acid

Description

3,5,6-Trifluoropyridine-2-carboxylic acid is a fluorinated derivative of pyridine-2-carboxylic acid (picolinic acid), featuring three fluorine atoms substituted at positions 3, 5, and 6 on the pyridine ring. The carboxylic acid group at position 2 and the electron-withdrawing fluorine substituents synergistically enhance the compound’s acidity and modulate its physicochemical properties. Fluorination is a common strategy in medicinal and agrochemical industries to improve metabolic stability, bioavailability, and target binding affinity.

Properties

CAS No. |

1638772-01-6 |

|---|---|

Molecular Formula |

C6H2F3NO2 |

Molecular Weight |

177.08 g/mol |

IUPAC Name |

3,5,6-trifluoropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H2F3NO2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H,11,12) |

InChI Key |

ZYCBSTHKCGHNCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trifluoropyridine-2-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by a reaction with palladium on carbon (Pd/C) and ammonium formate at 50°C for 10 hours . This method yields the desired trifluorinated product in high yields.

Industrial Production Methods

Industrial production of 3,5,6-Trifluoropyridine-2-carboxylic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms activate the pyridine ring for nucleophilic displacement. Substitutions typically occur at positions adjacent to the nitrogen atom due to increased electrophilicity.

Key Mechanistic Features :

-

Fluorine atoms create electron-deficient carbons, favoring nucleophilic attack.

-

Reaction pathways often involve deprotonation of the nucleophile and formation of a Meisenheimer complex intermediate.

-

Ortho/para-directing effects of fluorine influence regioselectivity .

Carboxylic Acid Derivative Formation

The −COOH group undergoes standard carboxylic acid reactions with modified kinetics due to fluorine’s inductive effects.

Acid Chloride Formation with SOCl₂

| Reactant Ratio | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1:3 (acid:SOCl₂) | Dichloroethane, 70°C, 3 hr | 3,5,6-Trifluoropyridine-2-carbonyl chloride | >90% |

Mechanism :

-

Thionyl chloride activates the hydroxyl group via chlorosulfite intermediate formation.

-

Chloride ion displaces the leaving group to form the acid chloride .

Esterification via Fischer Esterification

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 12 hr | Methyl 3,5,6-trifluoropyridine-2-carboxylate | 70–85% |

Steric Effects :

Bulkier alcohols (e.g., tert-butanol) reduce reaction rates by 50x compared to methanol due to increased steric hindrance at the tetrahedral intermediate .

Decarboxylation Reactions

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:

| Conditions | Product | Mechanism |

|---|---|---|

| 200°C, Cu catalyst | 3,5,6-Trifluoropyridine | Radical pathway with CO₂ elimination |

| NaOH (aq), 120°C | Same as above | Ionic mechanism via carboxylate intermediate |

Fluorine Influence :

Electron-withdrawing fluorine groups stabilize transition states, reducing decarboxylation temperatures by ~30°C compared to non-fluorinated analogs .

Coordination Chemistry

The compound acts as a bidentate ligand via:

-

Pyridine nitrogen (Lewis base)

-

Carboxylate oxygen (after deprotonation)

| Metal Ion | Complex Formed | Application |

|---|---|---|

| Cu(II) | [Cu(L)₂(H₂O)₂] | Catalytic oxidation reactions |

| Pd(II) | [Pd(L)Cl₂] | Cross-coupling catalysts |

Structural Evidence :

X-ray crystallography shows square-planar geometry in palladium complexes .

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative to Non-Fluorinated Analog) | Contributing Factors |

|---|---|---|

| SNAr | 8–12x faster | Enhanced electrophilicity at C-2/C-6 |

| Esterification | 0.5x slower | Electron withdrawal reduces −COOH acidity |

| Amidation | 1.2x faster | Fluorine stabilizes transition state |

Industrial-Scale Considerations

-

SNAr Optimization : Continuous flow reactors achieve 95% conversion in 30 min at 150°C .

-

Waste Management : Fluoride byproducts require Ca(OH)₂ treatment to precipitate CaF₂.

-

Purity Control : Recrystallization from ether/hexane mixtures yields >99% pure product .

This comprehensive analysis demonstrates how fluorine substitution and carboxylic acid functionality synergistically define the compound’s reactivity profile, making it invaluable for pharmaceutical and materials science applications.

Scientific Research Applications

Pharmaceutical Applications

3,5,6-Trifluoropyridine-2-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to function as a bioisostere for carboxylic acids, enhancing the pharmacological properties of drug candidates.

Key Uses:

- Drug Design: The compound is involved in the development of several receptor antagonists, particularly those targeting G protein-coupled receptors (GPCRs) such as angiotensin II type 1 receptor antagonists. These compounds are critical in treating hypertension and cardiovascular diseases .

- Synthesis of Active Pharmaceutical Ingredients (APIs): It has been utilized in the synthesis of APIs that exhibit significant biological activity .

Case Study:

A notable example is its role in synthesizing drugs that target specific enzymes or receptors, enhancing their efficacy and bioavailability. For instance, modifications to the carboxylic acid moiety can lead to improved interactions with target sites within the body.

Agrochemical Applications

The trifluoromethyl group present in 3,5,6-trifluoropyridine-2-carboxylic acid imparts unique properties that are beneficial in agrochemical formulations. This compound has been identified as an essential intermediate in the synthesis of various pesticides and herbicides.

Key Uses:

- Fungicides: Compounds derived from 3,5,6-trifluoropyridine-2-carboxylic acid have been developed into effective fungicides. For example, it contributes to the synthesis of picoxystrobin, a widely used fungicide .

- Herbicides and Insecticides: The compound is also utilized in creating herbicides like bicyclopyrone and insecticides such as sulfoxaflor .

Data Table: Agrochemical Products Derived from 3,5,6-Trifluoropyridine-2-carboxylic Acid

| Product Name | Type | Year Introduced | Active Ingredient |

|---|---|---|---|

| Picoxystrobin | Fungicide | 2004 | Derived from trifluoromethylpyridine |

| Bicyclopyrone | Herbicide | 2015 | Derived from trifluoromethylpyridine |

| Sulfoxaflor | Insecticide | 2013 | Derived from trifluoromethylpyridine |

Chemical Synthesis

The synthesis of 3,5,6-trifluoropyridine-2-carboxylic acid involves several chemical reactions that enhance its utility in various applications. Efficient synthetic routes are essential for producing this compound at scale for industrial applications.

Synthetic Methods:

- Recent studies have reported efficient multi-step synthetic pathways that yield high purity and yield of 3,5,6-trifluoropyridine-2-carboxylic acid from readily available starting materials .

Research Insights

Research continues to explore the potential applications of 3,5,6-trifluoropyridine-2-carboxylic acid across various domains. Its unique chemical properties make it an attractive candidate for further investigation.

Ongoing Research Areas:

- Investigating new derivatives for enhanced biological activity.

- Exploring its role as a bioisostere in drug design to improve pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 3,5,6-Trifluoropyridine-2-carboxylic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,5,6-Trifluoropyridine-2-carboxylic acid with structurally related fluorinated pyridinecarboxylic acids, based on substituent positions, molecular properties, and applications inferred from the evidence:

*Calculated molecular weight based on inferred structure.

Key Observations:

Acidity: The trifluorinated compound exhibits stronger acidity than mono- or di-fluorinated analogs due to cumulative electron-withdrawing effects. Its acidity likely surpasses 3-fluoropyridine-2-carboxylic acid but may rival CF₃-substituted analogs depending on substituent proximity to the COOH group.

Lipophilicity: Fluorine atoms increase lipophilicity, but the COOH group counterbalances this via ionization. 3,5,6-Trifluoropyridine-2-carboxylic acid is less lipophilic than CF₃-substituted compounds (e.g., 6-(trifluoromethyl)pyridine-2-carboxylic acid) but more lipophilic than mono-fluorinated analogs.

Synthetic Utility: The amino group in 3-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid enhances its utility in forming hydrogen bonds, making it a candidate for bioactive molecule synthesis. In contrast, 3,5,6-Trifluoropyridine-2-carboxylic acid’s stability and acidity may favor its use in metal-organic frameworks or catalysis.

Safety Considerations :

- Fluorinated pyridinecarboxylic acids generally require stringent handling (e.g., gloves, eye protection) due to reactivity with strong acids/bases.

Biological Activity

3,5,6-Trifluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative that has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl group (–CF₃) significantly influences the compound's pharmacological profile, enhancing its interactions with biological targets. This article reviews the biological activity of 3,5,6-trifluoropyridine-2-carboxylic acid, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular structure of 3,5,6-trifluoropyridine-2-carboxylic acid is characterized by three fluorine atoms attached to the pyridine ring and a carboxylic acid functional group. This configuration contributes to its lipophilicity and potential for engaging in various biochemical interactions.

The biological activity of 3,5,6-trifluoropyridine-2-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are critical in metabolic pathways. For instance, fluorinated pyridines often exhibit inhibitory activity against cholinesterases, which are important targets in treating neurodegenerative diseases .

- Receptor Modulation : Studies indicate that compounds with trifluoromethyl groups can act as ligands for various receptors, including the TRPV1 receptor involved in pain signaling .

- Antimicrobial Activity : The trifluoromethyl group enhances the compound's ability to penetrate microbial membranes, increasing its efficacy as an antimicrobial agent .

Table 1: Biological Activities of 3,5,6-Trifluoropyridine-2-carboxylic Acid

Case Study 1: Antiviral Properties

A study investigated the antiviral effects of a related trifluoropyridine compound against Yellow Fever Virus (YFV). The results demonstrated significant improvements in survival rates and reduced viral titers in treated animals. This suggests potential therapeutic applications for trifluoropyridine derivatives in viral infections .

Case Study 2: Cholinesterase Inhibition

Another research focused on the inhibition of acetylcholinesterase (AChE) by fluorinated pyridines. The study revealed that 3,5,6-trifluoropyridine-2-carboxylic acid exhibited competitive inhibition against AChE, leading to increased levels of acetylcholine in synaptic clefts. This finding supports its potential use in treating Alzheimer's disease .

Q & A

Q. What are effective synthetic routes for 3,5,6-Trifluoropyridine-2-carboxylic acid?

Methodological Answer: A common approach involves hydrolyzing ester derivatives. For example, ethyl 2-amino-3,5,6-trifluoroisonicotinate (CAS 259675-84-8) can undergo acid- or base-catalyzed hydrolysis to yield the carboxylic acid . Fluorination steps may utilize nucleophilic agents (e.g., KF/18-crown-6) or electrophilic fluorinating reagents (e.g., Selectfluor®), optimized for regioselectivity given the steric and electronic effects of adjacent substituents. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to remove byproducts like unreacted esters or fluorinated impurities .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- LC-MS/HRMS : Confirm molecular weight (e.g., ESI-MS in negative ion mode for the deprotonated carboxylic acid form) and assess purity (>95% by HPLC).

- NMR : Use NMR to resolve fluorine environments (e.g., δ -60 to -70 ppm for CF groups) and NMR to identify aromatic protons (split patterns due to adjacent fluorines). Note that fluorine’s electronegativity may cause signal broadening, requiring high-field instruments or cryoprobes .

- Elemental Analysis : Validate C, H, N, and F content against theoretical values to confirm stoichiometry .

Q. What safety precautions are essential during handling?

Methodological Answer: Refer to SDS guidelines for structurally similar fluorinated pyridines (e.g., 2,4,6-trimethylpyridine), which highlight hazards such as skin irritation and flammability. Key precautions include:

- Use of PPE (nitrile gloves, lab coats, safety goggles).

- Conducting reactions in fume hoods to avoid inhalation of volatile intermediates.

- Storage in airtight containers away from oxidizers, as fluorinated compounds may decompose exothermically .

Advanced Research Questions

Q. How does the fluorination pattern influence this compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The trifluoromethyl and fluorine substituents enhance metabolic stability and lipophilicity, making the compound a candidate for drug precursors. For example, in kinase inhibitor design, the electron-withdrawing fluorines can modulate π-π stacking interactions with aromatic residues in binding pockets. To validate, conduct SAR studies by synthesizing analogs with varying fluorine positions and testing inhibitory activity (e.g., IC assays) .

Q. How can researchers resolve contradictions in spectroscopic data caused by fluorine’s electronegativity?

Methodological Answer:

- NMR Challenges : Use - heteronuclear coupling constants to assign signals. Computational tools (e.g., DFT calculations for chemical shift prediction) can aid interpretation .

- Chromatographic Artifacts : Fluorinated compounds may exhibit atypical retention times in reverse-phase HPLC. Optimize mobile phases (e.g., acetonitrile/0.1% TFA) and consider using fluorinated columns (e.g., PFPP) for better resolution .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or catalysts?

Methodological Answer: The carboxylic acid group enables coordination to metal nodes (e.g., Zr, Cu). For MOF synthesis:

- Use solvothermal methods (e.g., DMF at 120°C) to facilitate ligand-metal binding.

- Characterize crystallinity via PXRD and porosity via BET surface area analysis.

- Test catalytic efficiency in reactions like C-H activation, where fluorine’s inductive effects may enhance substrate activation .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed yields in synthesis?

Methodological Answer:

- Side Reactions : Fluorine’s strong electron-withdrawing nature may promote side reactions (e.g., decarboxylation under acidic conditions). Monitor reaction progress via TLC or in-situ IR.

- Purification Losses : Fluorinated compounds often have lower solubility. Optimize recrystallization solvents (e.g., DMSO/water) or employ preparative HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.